![molecular formula C18H19N3O2 B2444366 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide CAS No. 932475-09-7](/img/structure/B2444366.png)
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide, also known as CDP323, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the family of pyridine-2-ones and has a molecular weight of 311.36 g/mol.
Wirkmechanismus
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide works by selectively inhibiting the activity of BTK, which is a key enzyme involved in the activation of immune cells. By inhibiting BTK, 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide can reduce the activation of immune cells and prevent the development of certain diseases.
Biochemical and Physiological Effects:
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide has been shown to have several biochemical and physiological effects in the body. The compound can reduce the activation of immune cells and prevent the release of inflammatory cytokines, which can lead to the development of various diseases. 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide can also reduce the production of reactive oxygen species, which can damage cells and contribute to the development of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide is its selectivity for BTK, which makes it a promising therapeutic agent for the treatment of various diseases. However, one of the limitations of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide. One potential area of research is the development of more potent and selective BTK inhibitors based on the structure of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide. Another area of research is the investigation of the therapeutic potential of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide in other diseases, such as rheumatoid arthritis and lupus. Additionally, the use of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide in combination with other therapeutic agents may also be explored as a potential treatment strategy for various diseases.
Synthesemethoden
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide can be synthesized using a multi-step process involving the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with N-phenethyl-2-bromoacetamide. The resulting product is then purified using column chromatography to obtain pure 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide.
Wissenschaftliche Forschungsanwendungen
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide has been studied extensively for its potential therapeutic applications in various diseases, including multiple sclerosis, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the activity of a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the immune system and the development of certain diseases.
Eigenschaften
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13-10-14(2)21(18(23)16(13)11-19)12-17(22)20-9-8-15-6-4-3-5-7-15/h3-7,10H,8-9,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJRJJBFWJJFID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NCCC2=CC=CC=C2)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.